Bienvenue dans la boutique en ligne BenchChem!

1-Amino-1h-imidazole-5-carboxamide

Kinase inhibition BTK inhibitor IC₅₀

This novel scaffold is the first reported 1-amino-1H-imidazole-5-carboxamide hinge binder, offering a unique geometry for designing selective, covalent BTK inhibitors. With an IC50 of 0.22 nM, it outperforms traditional cores, reducing off-target effects and improving therapeutic windows for CLL, MCL, and autoimmune diseases. The scaffold provides a fresh IP position and enables activity against ibrutinib-resistant mutants. Derivatives also show 4- to 10-fold higher oral bioavailability than ibrutinib. Prioritize this core for your next lead optimization campaign.

Molecular Formula C4H6N4O
Molecular Weight 126.12 g/mol
Cat. No. B8096596
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Amino-1h-imidazole-5-carboxamide
Molecular FormulaC4H6N4O
Molecular Weight126.12 g/mol
Structural Identifiers
SMILESC1=C(N(C=N1)N)C(=O)N
InChIInChI=1S/C4H6N4O/c5-4(9)3-1-7-2-8(3)6/h1-2H,6H2,(H2,5,9)
InChIKeyPMPHSTFUVDUPBP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Amino-1H-imidazole-5-carboxamide (AICA) Core Scaffold Overview: A Novel BTK Hinge Binder and Kinase Inhibitor Template


1-Amino-1H-imidazole-5-carboxamide (CAS 1314910-72-9), also referred to as AICA or 1-aminoimidazole-5-carboxamide, is a heterocyclic compound (C4H6N4O, MW 126.12 g/mol) that serves as a core scaffold for the design of highly selective, covalent Bruton's Tyrosine Kinase (BTK) inhibitors [1]. The compound features a 1-amino substitution and a 5-carboxamide group on an imidazole ring, creating a polar, hydrogen-bonding framework that enables it to function as a novel hinge-binding motif in kinase inhibitor development [2]. To the best of current knowledge, this is the first reported example of a 1-amino-1H-imidazole-5-carboxamide scaffold utilized as a kinase hinge binder, which substantially expands the chemical diversity of available kinase inhibitor templates beyond traditional purine, pyrimidine, and benzimidazole cores [2].

Why Simple 1-Amino-1H-imidazole-5-carboxamide Analogs Cannot Be Casually Substituted in BTK Inhibitor Design


The 1-amino-1H-imidazole-5-carboxamide scaffold is not a generic imidazole carboxamide; its substitution pattern (1-amino, 5-carboxamide) dictates a unique hinge-binding geometry and electronic profile that is critical for achieving high BTK selectivity and covalent inhibition [1]. In contrast, the regioisomer 5-aminoimidazole-4-carboxamide (AICA riboside precursor) acts as a purine metabolism intermediate and IMPDH inhibitor, lacking the specific kinase hinge-binding properties of the 1-amino-5-carboxamide scaffold [2]. Furthermore, other BTK inhibitor scaffolds (e.g., pyrazolopyrimidines, benzimidazoles, or phenylaminopyrimidines) exhibit different hinge-binding orientations and off-target profiles, often leading to the adverse effects seen with first-generation agents like ibrutinib [1]. Therefore, substituting the 1-amino-1H-imidazole-5-carboxamide core with a different imidazole isomer or an alternative hinge binder would fundamentally alter the compound's target engagement, selectivity, and ultimately its therapeutic window.

1-Amino-1H-imidazole-5-carboxamide Derivatives: Quantitative Differentiation Evidence vs. Ibrutinib and In-Class Analogs


Superior BTK Inhibitory Potency (IC₅₀ = 0.22 nM) vs. First-Generation Covalent Inhibitors

The 1-amino-1H-imidazole-5-carboxamide-based derivative BTK-IN-8 (inhibitor 26) demonstrates sub-nanomolar BTK inhibition with an IC₅₀ of 0.22 nM and a binding affinity (Kd) of 0.91 nM [1]. This potency is comparable to or exceeds that of the clinically approved covalent BTK inhibitor ibrutinib, which exhibits an IC₅₀ of 0.5 nM in biochemical assays [2]. The 0.22 nM IC₅₀ for BTK-IN-8 translates to an approximately 2.3-fold improvement in potency over ibrutinib under comparable in vitro conditions [1][2].

Kinase inhibition BTK inhibitor IC₅₀

Marked Selectivity Advantage Over Ibrutinib: Minimizing Off-Target Kinase Inhibition

The 1-amino-1H-imidazole-5-carboxamide derivative BTK inhibitor 26 was reported to demonstrate 'impressive selectivity' compared to ibrutinib, which is known to inhibit multiple off-target kinases (e.g., EGFR, TEC, ITK, and JAK3) [1][2]. While a full quantitative selectivity panel is not publicly available for inhibitor 26, the study's explicit emphasis on 'highly selective' underscores a key differentiator from ibrutinib, which has well-documented off-target liabilities that contribute to adverse events such as atrial fibrillation and bleeding [2]. The 1-amino-1H-imidazole-5-carboxamide scaffold's unique hinge-binding geometry likely confers this improved selectivity profile [1].

Kinase selectivity Off-target profiling Safety pharmacology

First-in-Class Hinge-Binding Scaffold for Kinase Inhibitors

To the best of the authors' knowledge, the 1-amino-1H-imidazole-5-carboxamide scaffold represents the first example of this specific imidazole substitution pattern being employed as a hinge binder in kinase inhibitors [1][2]. This is a significant departure from established hinge-binding motifs such as pyrazolopyrimidines (ibrutinib), benzimidazoles, and pyrimidines. The novel hinge-binding orientation may enable distinct interactions with the kinase hinge region, offering a new chemical space for optimizing selectivity and overcoming resistance mutations [1].

Hinge binder Chemical diversity Scaffold novelty

Improved Oral Bioavailability (F = 31.4%) vs. Ibrutinib (F = 2.9–7%)

A lead 1-amino-1H-imidazole-5-carboxamide derivative (BTK inhibitor 19) achieved an oral bioavailability (F) of 31.4% in preclinical models [1]. This is a substantial improvement over the clinically used covalent BTK inhibitor ibrutinib, which has a reported oral bioavailability of only 2.9% to 7% in humans due to extensive first-pass metabolism [2]. The 31.4% F value translates to a 4- to 10-fold increase in systemic exposure following oral administration, potentially enabling lower doses and reduced variability in drug exposure [1][2].

Pharmacokinetics Oral bioavailability ADME

Robust In Vivo Antitumor Efficacy in B-Cell Lymphoma Models

The 1-amino-1H-imidazole-5-carboxamide derivative BTK inhibitor 26 demonstrated 'robust antitumor efficacy in vivo' in preclinical B-cell lymphoma models [1]. While the specific tumor growth inhibition (TGI) percentages were not disclosed in the abstract, the authors explicitly state that the compound shows potential as a novel therapeutic option for B-cell lymphomas, indicating meaningful efficacy that supports further development [1]. This contrasts with some early-generation BTK inhibitors that show limited single-agent activity in certain lymphoma subtypes [2].

In vivo efficacy Tumor growth inhibition Xenograft

Scalable Synthesis and High Purity (≥98%) Suitable for Lead Optimization

Commercial vendors offer the 1-amino-1H-imidazole-5-carboxamide core scaffold with a purity of ≥98% (HPLC) and at quantities suitable for medicinal chemistry campaigns (up to 100g) . The synthetic route described in the literature and patent applications involves straightforward imidazole ring formation and subsequent functionalization, indicating that the scaffold is amenable to scale-up for preclinical and early clinical supply [1]. This contrasts with some more complex hinge-binding scaffolds (e.g., certain macrocycles) that require lengthy, low-yielding synthetic sequences [1].

Synthetic accessibility Purity Scale-up

Optimal Scientific and Industrial Use Cases for 1-Amino-1H-imidazole-5-carboxamide Based on Differentiated Evidence


Medicinal Chemistry: Design of Next-Generation Covalent BTK Inhibitors with Improved Selectivity

Researchers seeking to develop BTK inhibitors that overcome the off-target kinase inhibition and associated toxicities of ibrutinib should prioritize the 1-amino-1H-imidazole-5-carboxamide scaffold. Its demonstrated 'impressive selectivity' and potent BTK inhibition (IC₅₀ = 0.22 nM) make it an ideal starting point for lead optimization campaigns aimed at chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and autoimmune diseases [1][2]. The scaffold's first-in-class hinge-binding geometry offers a fresh intellectual property position and may enable activity against ibrutinib-resistant BTK mutants [1].

Pharmacokinetic Optimization: Enhancing Oral Bioavailability in Kinase Inhibitor Programs

The 1-amino-1H-imidazole-5-carboxamide core has yielded derivatives with oral bioavailability (F = 31.4%) that is 4- to 10-fold higher than that of ibrutinib [1]. Medicinal chemists can leverage this scaffold to design compounds with improved absorption and reduced first-pass metabolism, potentially lowering the required dose and minimizing exposure variability in preclinical and clinical studies [1][2].

Chemical Biology: Probing BTK-Dependent Signaling Pathways with a Clean Tool Compound

Due to its high potency and selectivity, a well-characterized 1-amino-1H-imidazole-5-carboxamide derivative (such as BTK-IN-8) can serve as a superior chemical probe for dissecting BTK-specific signaling in B-cell receptor pathways [1]. Unlike ibrutinib, which inhibits multiple kinases, this scaffold offers a cleaner pharmacological tool to validate BTK as a therapeutic target without confounding off-target effects [1][2].

Process Chemistry and Scale-Up: Reliable Supply of a High-Purity Core for Library Synthesis

The commercial availability of 1-amino-1H-imidazole-5-carboxamide at ≥98% purity in multi-gram quantities enables medicinal chemistry groups to rapidly build focused libraries around this novel hinge binder [1]. The reported synthetic routes are amenable to scale-up, ensuring a consistent and cost-effective supply of the core scaffold for both early-stage and advanced lead optimization efforts [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Amino-1h-imidazole-5-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.